molecular formula C12H8F2S B12291013 Bis(4-fluorophenyl)sulfane CAS No. 404-38-6

Bis(4-fluorophenyl)sulfane

Cat. No.: B12291013
CAS No.: 404-38-6
M. Wt: 222.26 g/mol
InChI Key: LNFVXUBCXWEIMW-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)sulfane, also known as 4,4’-Difluorodiphenyl sulfone, is an organic compound with the molecular formula C₁₂H₈F₂O₂S. It is a sulfone derivative characterized by the presence of two fluorine atoms attached to the phenyl rings. This compound is widely used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-fluorophenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nucleophile under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-fluorophenyl)sulfane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)sulfane
  • Bis(4-bromophenyl)sulfane
  • Bis(4-methylphenyl)sulfane

Comparison

Compared to its analogs, Bis(4-fluorophenyl)sulfane exhibits unique properties due to the presence of fluorine atoms. These properties include:

  • Increased Electronegativity : The fluorine atoms enhance the compound’s electronegativity, affecting its reactivity and interactions with other molecules.
  • Thermal Stability : The compound demonstrates higher thermal stability compared to its chlorinated and brominated counterparts.
  • Chemical Resistance : this compound shows greater resistance to chemical degradation, making it suitable for use in harsh environments.

Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVXUBCXWEIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459450
Record name Benzene, 1,1'-thiobis[4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-38-6
Record name Benzene, 1,1'-thiobis[4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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